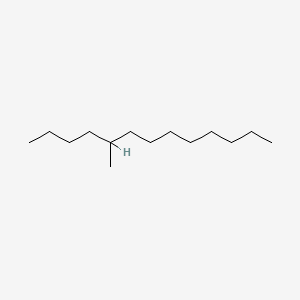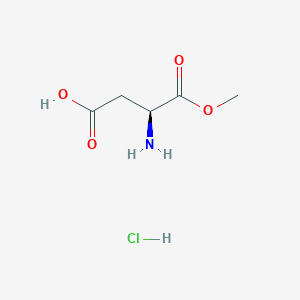
Formyl chloride
Descripción general
Descripción
Formyl chloride is a chemical compound that cannot be isolated because it decomposes into carbon monoxide (CO) and hydrogen chloride (HCl) . It contains a carbon atom that is bonded to a chlorine and also double bonded to an oxygen atom .
Synthesis Analysis
The only practical way to synthesize acyl chlorides, including this compound, is to treat a carboxylic acid with a compound such as thionyl chloride . Other methods involve the use of formylation agents, reagents that give rise to the CHO group .Molecular Structure Analysis
The molecular structure of this compound consists of 1 Hydrogen atom, 1 Carbon atom, 1 Oxygen atom, and 1 Chlorine atom . The chemical formula of this compound is CHClO .Chemical Reactions Analysis
Formylation reactions are a form of electrophilic aromatic substitution and therefore work best with electron-rich starting materials . This compound is a major product in the atmospheric degradation of several chlorinated hydrocarbons .Physical And Chemical Properties Analysis
This compound has a molecular weight of 64.471 . It is unstable and decomposes to carbon monoxide (CO) and hydrogen chloride (HCl) .Aplicaciones Científicas De Investigación
Stabilization and Chemical Properties
- Formyl chloride (H(Cl)C=O) is unstable at room temperature, typically decomposing into HCl and CO. However, its silicon analogue, silathis compound, has been stabilized using Lewis donor-acceptor ligands. This compound represents the first stable acyclic silacarbonyl compound and the first reported silacarbonyl halide (Ghadwal et al., 2012).
Reactivity with Biological Molecules
- Despite previous assumptions, this compound shows limited reactivity with glutathione (GSH), a vital biological molecule. It was observed that the presence of GSH does not significantly affect the yield of CO from this compound, even at varying pH levels (Watanabe & Guengerich, 2006).
Molecular Identification and Structure
- Using microwave spectroscopy, this compound was identified in the chlorination of formic acid. The molecule's structure, including bond lengths and angles, was calculated from measured rotational constants of several isotopic species (Takeo & Matsumura, 1976).
Decomposition in Aqueous Solutions
- This compound generated in aqueous solutions predominantly decomposes into CO and HCl, particularly under high pH conditions. This finding is based on studies using stopped-flow ozonation of vinyl chloride and pulse radiolysis techniques (Dowideit et al., 1996).
Spectroscopic and Kinetic Properties
- Gaseous this compound's near-UV absorption spectrum was examined, showing similarities to formaldehyde but shifted to lower wavelengths. Additionally, its reactions with OH, Cl, and H2O were studied, providing insights into its kinetic properties (Libuda et al., 1990).
Atmospheric Chemistry
- This compound, a byproduct of chlorinated hydrocarbon degradation, undergoes reactions with OH radicals and Cl atoms in the atmosphere. Kinetic studies over various temperatures using CVT/SCT theory provided insights into its atmospheric fate and lifetime (Vijayakumar & Wilmouth, 2021).
Synthesis of Acyl Chlorides
- An acid-free procedure for synthesizing acyl chlorides, including this compound, was developed using hexachloroacetone and triphenylphosphine. This method enables formylation under mild conditions, expanding its applicability in organic synthesis (Villeneuve & Chan, 1997).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
formyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHClO/c2-1-3/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAUNYMRSKVDJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180344 | |
| Record name | Formyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2565-30-2 | |
| Record name | Formyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002565302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















